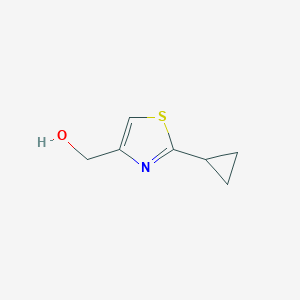

(2-Cyclopropylthiazol-4-yl)methanol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of “(2-Cyclopropylthiazol-4-yl)methanol”, focusing on its potential based on the general properties of thiazoles and similar compounds:

Antitumor and Cytotoxic Activity

Thiazoles have been studied for their potential in treating various cancers. A series of thiazole derivatives demonstrated potent effects on human tumor cell lines, suggesting that “(2-Cyclopropylthiazol-4-yl)methanol” could be researched for similar applications .

Antimicrobial and Antifungal Properties

Compounds with a thiazole ring have shown effectiveness against bacterial and fungal infections. This indicates that “(2-Cyclopropylthiazol-4-yl)methanol” may serve as a scaffold for developing new antimicrobial and antifungal agents .

Anti-inflammatory and Analgesic Effects

Thiazole derivatives have been associated with reducing inflammation and pain, which could make “(2-Cyclopropylthiazol-4-yl)methanol” a candidate for creating new anti-inflammatory and analgesic drugs .

Neuroprotective Applications

Some thiazoles are known to have neuroprotective effects, suggesting that “(2-Cyclopropylthiazol-4-yl)methanol” might be useful in the development of treatments for neurodegenerative diseases .

Antiviral Activity

Thiazole compounds have been explored for their antiviral properties, indicating that “(2-Cyclopropylthiazol-4-yl)methanol” could potentially be used in antiviral drug research .

Diuretic Properties

Thiazoles can act as diuretics, aiding in the removal of excess fluids from the body. This suggests another possible research application for “(2-Cyclopropylthiazol-4-yl)methanol” .

Anticonvulsant Potential

Research has shown that thiazole derivatives can serve as anticonvulsants, which means “(2-Cyclopropylthiazol-4-yl)methanol” might be investigated for use in seizure disorders .

Synthesis and Chemical Analysis

Mécanisme D'action

Target of Action

(2-Cyclopropylthiazol-4-yl)methanol is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways related to their biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that their action and stability may be influenced by the solvent environment .

Propriétés

IUPAC Name |

(2-cyclopropyl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWKFTDGZIIVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602207 | |

| Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Cyclopropylthiazol-4-yl)methanol | |

CAS RN |

135207-09-9 | |

| Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)

![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)

![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)

![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)

![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)

![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)

![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)